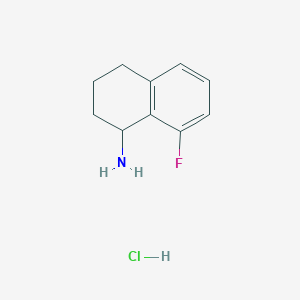

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as 8-F-THN, is a chemical compound that has recently gained attention in scientific research. This compound is a derivative of tetrahydronaphthalene and has a unique structure that makes it an interesting candidate for various applications. In

Scientific Research Applications

Synthesis and Structural Characterization

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been used in various synthesis and structural characterization studies. Its fluorine substitution contributes significantly to the development of novel compounds with potential anti-inflammatory and other biological activities. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives exhibited enhanced solubility and showed promising inhibitory effects on LPS-induced NO secretion, indicating potential anti-inflammatory applications (Sun et al., 2019). Furthermore, the compound played a role in the study of NH+-F hydrogen bonding within a fluorinated "proton sponge" derivative, contributing to a significant increase in basicity and showcasing its value in molecular structure research (Scerba et al., 2011).

Enantioselective Synthesis

The compound has been utilized in enantioenriched synthesis strategies, demonstrating its versatility in creating enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives through optimized reaction conditions. This showcases its application in developing fluorinated compounds with potential pharmacological properties (Lázaro et al., 2016).

Photocatalytic Applications

In photocatalytic research, 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has contributed to novel methodologies for 1,1-hydrofluoroalkylation of alkynes, leading to the efficient synthesis of fluoroalkylated cyclic ketones. This represents a significant advancement in the field of organic synthesis, opening new avenues for the development of fluoroalkyl-containing compounds (Wan et al., 2019).

Antiangiogenic Activity Study

The compound's derivatives have been synthesized and evaluated for their antiangiogenic activity, emphasizing the importance of fluorine incorporation into bioactive molecules for medicinal chemistry applications. This research contributes to the understanding of polyfluorinated compounds' potential in inhibiting angiogenesis, which is crucial for cancer treatment strategies (Steinebach et al., 2018).

properties

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5,9H,2,4,6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJARMXBZJRILIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)

![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)

![4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2924040.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)

![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)